![molecular formula C16H12ClF3N4S B2368746 5-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl}-4-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 339010-57-0](/img/structure/B2368746.png)
5-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl}-4-phenyl-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “5-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl}-4-phenyl-4H-1,2,4-triazole-3-thiol” is a derivative of trifluoromethylpyridine (TFMP). TFMP derivatives are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Synthesis Analysis
Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) is used as a chemical intermediate for the synthesis of several crop-protection products . Various methods of synthesizing 2,3,5-DCTF have been reported .Scientific Research Applications
Antimicrobial Activity
1,2,4-Triazole derivatives, including those similar to the specified compound, have been synthesized and investigated for their antimicrobial properties. These compounds have shown varying degrees of antimicrobial activity, making them a subject of interest in medicinal chemistry and pharmaceutical research. For instance, Bayrak et al. (2009) and Mobinikhaledi et al. (2010) synthesized various 1,2,4-triazoles and evaluated their antimicrobial activities, discovering good to moderate activity in several compounds (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009)(Mobinikhaledi, Foroughifar, Khanpour, & Ebrahimi, 2010).
Antioxidant Properties
In a study by Aktay, Tozkoparan, and Ertan (2005), a series of 1,2,4-triazole derivatives were investigated for their protective effects against ethanol-induced oxidative stress in mice. This research highlights the potential of these compounds in managing oxidative stress, a factor in various diseases (Aktay, Tozkoparan, & Ertan, 2005).
Catalytic Activity
Adiguzel, Aktan, Evren, and Çetin (2020) conducted a computational study on pyridine-substituted-bis-1,2,4-triazole derivatives, investigating their catalytic activities. This research underscores the potential use of these compounds in catalysis, particularly in biaryl synthesis, highlighting their versatility in chemical applications (Adiguzel, Aktan, Evren, & Çetin, 2020).
Corrosion Inhibition
Triazole derivatives have been studied for their effectiveness as corrosion inhibitors. Ansari, Quraishi, and Singh (2014) found that certain Schiff bases of pyridyl substituted triazoles exhibit significant corrosion inhibition properties for mild steel in acidic environments. This suggests potential industrial applications in protecting metals from corrosion (Ansari, Quraishi, & Singh, 2014).
Anti-Inflammatory Properties
Arustamyan et al. (2021) synthesized 5-(tetrahydro-4-phenyl-2H-pyran-4-yl)-4H-1,2,4-triazole-3-thiols and tested them for anti-inflammatory activity. Their findings indicated potential therapeutic applications of these compounds in the treatment of inflammatory conditions (Arustamyan et al., 2021).
Properties
IUPAC Name |
3-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]-4-phenyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF3N4S/c1-9(13-12(17)7-10(8-21-13)16(18,19)20)14-22-23-15(25)24(14)11-5-3-2-4-6-11/h2-9H,1H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDUWYMUVCLNOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)C2=NNC(=S)N2C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF3N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
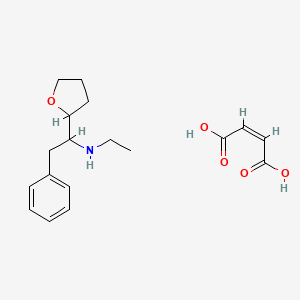
![(5E)-3-ethyl-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2368664.png)
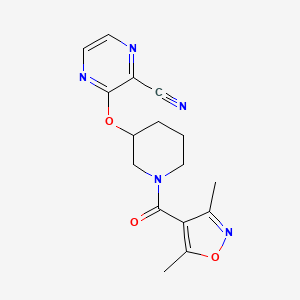
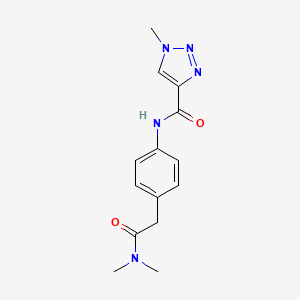
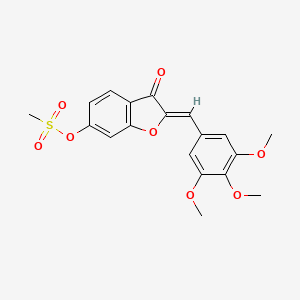
![2-[4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-3-(2,4-dichlorobenzyl)-2-oxo-1(2H)-pyridinyl]acetamide](/img/structure/B2368673.png)
![5-{[(2-Chlorobenzyl)thio]methyl}-2-furoic acid](/img/structure/B2368674.png)
![1-Methyl-4-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,4-diazepane](/img/structure/B2368677.png)
![1-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)ethanone](/img/structure/B2368678.png)
![3-chloro-N-[2-(1H-indol-3-yl)ethyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B2368679.png)
![N-(5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2368681.png)
![4-(6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl)quinazoline](/img/structure/B2368683.png)
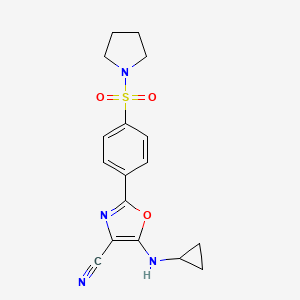
![(2E)-2-[(4-hydroxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2368685.png)
